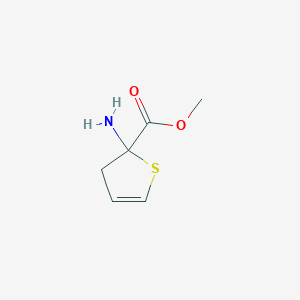
Methyl 2-amino-thiophenecarboxylate
Cat. No. B8414278
M. Wt: 159.21 g/mol
InChI Key: UCCHSYJXSFJNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06559145B2
Procedure details


To a stirring solution of methyl-2-aminothiophene carboxylate (10 g) in CH2Cl2 (350 ml) at 0° C. is added triethylamine (13.51 g). Methanesulfonyl chloride (15.28 g) is then added dropwise at 0° C. over 15 min. The mixture is stirred for 16 h allowing the solution to warm to ambient temperature. The organic layer is washed with water (100 ml) and dried over MgSO4. The solvent is removed in vacuo to afford a crude residue. This material is dissolved in MeOH (400 ml) and a solution of NaOMe in methanol is added (2.92 g Na metal in 150 ml MeOH) at ambient temperature. The resulting heterogeneous mixture is stirred at ambient temperature overnight. The mixture is concentrated to approximately 150 mL volume, cooled to 0° C., and filtered to afford 14.5 g (88%) of the title compound as a tan solid (Na salt). Physical characteristics: 1H NMR (DMSO-d6) δ 2.68, 3.61, 6.23, 6.91; IR (diffuse reflectance) 1683, 1507, 1464, 1316, 1248, 1233, 1222, 1190, 1150, 1124, 1075, 979, 787, 763, 685 cm−1; MS (CI) m/z 258 (MH+).




Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
Na
Quantity
2.92 g
Type
reactant
Reaction Step Three




Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
COC([C:5]1([NH2:10])[CH2:9][CH:8]=[CH:7][S:6]1)=O.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20].[CH3:23][O-:24].[Na+].[CH3:26][OH:27]>C(Cl)Cl>[CH3:18][S:19]([NH:10][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[C:23]([O:27][CH3:26])=[O:24])(=[O:21])=[O:20] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1(SC=CC1)N
|
|
Name
|
|
|
Quantity
|
13.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
15.28 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with water (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a crude residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting heterogeneous mixture is stirred at ambient temperature overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated to approximately 150 mL volume
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)NC=1SC=CC1C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
